5-Hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde hydrochloride
Overview
Description
5-Hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde hydrochloride is a chemical compound with the molecular formula C₈H₇NO₃·HCl and a molecular weight of 201.61 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 5-Hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde hydrochloride typically involves the reaction of 5-hydroxy-6-methylpyridine-3,4-dicarbaldehyde with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired hydrochloride salt . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
5-Hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and methyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 5-Hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with biological molecules .
Comparison with Similar Compounds
Similar compounds to 5-Hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde hydrochloride include:
Pyridoxine hydrochloride:
5-Hydroxy-6-methylpyridine-3,4-dicarbaldehyde: The free base form of the compound without the hydrochloride salt.
3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-, hydrochloride: Another structurally related compound with different functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-hydroxy-6-methylpyridine-3,4-dicarbaldehyde;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2-4,12H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOHZVYRGCZVEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)C=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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